N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-propoxyphenyl)ethanediamide N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-propoxyphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0895621
InChI: InChI=1S/C19H20N2O5/c1-2-9-24-15-6-4-14(5-7-15)21-19(23)18(22)20-11-13-3-8-16-17(10-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,22)(H,21,23)
SMILES: CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Molecular Formula: C19H20N2O5
Molecular Weight: 356.4 g/mol

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-propoxyphenyl)ethanediamide

CAS No.:

Cat. No.: VC0895621

Molecular Formula: C19H20N2O5

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-propoxyphenyl)ethanediamide -

Specification

Molecular Formula C19H20N2O5
Molecular Weight 356.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-N//'-(4-propoxyphenyl)oxamide
Standard InChI InChI=1S/C19H20N2O5/c1-2-9-24-15-6-4-14(5-7-15)21-19(23)18(22)20-11-13-3-8-16-17(10-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,22)(H,21,23)
Standard InChI Key SSPNSNXDJPWGBO-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Canonical SMILES CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3

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